SRA880 vs. Peptide sst₁ Agonist CH-275: Binding Affinity and Selectivity Profile
SRA880 exhibits approximately 5-fold higher affinity for the human recombinant sst₁ receptor compared to the peptide agonist CH-275. While both compounds are selective for sst₁, SRA880 demonstrates a cleaner selectivity window due to its non-peptide nature [1]. CH-275 binds to sst₁ with a Kᵢ of 52 nM [2], whereas SRA880 binds with a pKd of 8.0–8.1, corresponding to a Kd of ~10 nM [1]. Furthermore, SRA880 shows negligible affinity (pKd ≤ 6.0) for other sst subtypes, while CH-275 retains measurable affinity for sst₃ (IC₅₀ = 345 nM) [2].
| Evidence Dimension | Receptor Binding Affinity (human recombinant sst₁) |
|---|---|
| Target Compound Data | pKd = 8.0–8.1 (Kd ~10 nM) |
| Comparator Or Baseline | CH-275 (peptide sst₁ agonist): Kᵢ = 52 nM |
| Quantified Difference | Approximately 5-fold higher affinity for SRA880 |
| Conditions | Radioligand binding using [¹²⁵I]LTT-SRIF-28 at human recombinant sst₁ receptors expressed in CCL39 cells |
Why This Matters
Higher affinity and cleaner selectivity reduce the required concentration for sst₁ blockade, minimizing off-target effects in complex biological systems.
- [1] Hoyer D, Nunn C, Hannon J, Schoeffter P, Feuerbach D, Schuepbach E, Langenegger D, Bouhelal R, Hurth K, Neumann P, Troxler T, Pfaeffli P. SRA880, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist. Neurosci Lett. 2004;361(1-3):132-5. View Source
- [2] CH 275: a peptide analog of somatostatin ... (sst1) with a Ki of 52 nM; IC50=30.9 nM; IC50 values of 345 nM, >1 μM, >10 μM, >10 μM for human sst3, sst4, sst5, sst2 respectively. PeptideDB. View Source
